Lipophilicity vs. 2-Aminopyridine and 2-(Dimethylamino)pyridine
The lipophilicity of N,3-dimethylpyridin-2-amine, measured as LogP = 1.50, occupies an intermediate position between the low lipophilicity of the parent 2‑aminopyridine (LogP ~0.49–0.66) and the higher lipophilicity of the fully N‑alkylated analog 2‑(dimethylamino)pyridine (LogP ~1.41–1.46) [1]. This 0.04–1.01 LogP unit difference relative to the comparators alters predicted membrane permeability and solubility profiles, which are critical parameters in lead optimization and biological assay design [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.50470 |
| Comparator Or Baseline | 2‑Aminopyridine: LogP = 0.49–0.66; 2‑(Dimethylamino)pyridine: LogP = 1.41–1.46 |
| Quantified Difference | Target LogP is 0.04–1.01 units higher than comparators |
| Conditions | Computationally predicted values from public databases (ChemSrc, ChemSpider, ChemicalBook) |
Why This Matters
The intermediate lipophilicity of N,3-dimethylpyridin-2-amine offers a distinct balance between aqueous solubility and membrane penetration compared to its more polar or more lipophilic analogs, influencing its suitability for specific biological assays and formulation development.
- [1] ChemSrc. N,3-Dimethylpyridin-2-amine. CAS 156267-13-9, LogP 1.50470. Retrieved from https://m.chemsrc.com/baike/1313947.html View Source
